4-chloro-3-(methoxycarbonyl)benzoic acid
CAS No.: 41684-06-4
Cat. No.: VC11605446
Molecular Formula: C9H7ClO4
Molecular Weight: 214.60 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41684-06-4 |
|---|---|
| Molecular Formula | C9H7ClO4 |
| Molecular Weight | 214.60 g/mol |
| IUPAC Name | 4-chloro-3-methoxycarbonylbenzoic acid |
| Standard InChI | InChI=1S/C9H7ClO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | WXVJDWMXAVMQPO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 4-chloro-3-(methoxycarbonyl)benzoic acid, reflecting its substitution pattern on the benzene ring. The carboxylic acid group (-COOH) occupies position 1, while the chlorine atom and methoxycarbonyl group are located at positions 4 and 3, respectively. The molecular formula is C₉H₇ClO₄, with a molecular weight of 214.60 g/mol.
Structural Features
The benzene ring’s electronic environment is influenced by the electron-withdrawing chlorine and methoxycarbonyl groups. The chlorine atom induces a meta-directing effect, while the ester group contributes to resonance stabilization. X-ray crystallographic studies of analogous compounds, such as 4-(methoxycarbonyl)benzoic acid, reveal planar arrangements of the carboxylic acid and ester groups, facilitating hydrogen-bonded dimer formation via O-H···O interactions . In the chloro-substituted derivative, the chlorine atom’s steric and electronic effects may slightly distort this planar geometry, altering packing efficiency in the solid state .
Synthesis and Manufacturing
The synthesis of 4-chloro-3-(methoxycarbonyl)benzoic acid involves sequential functionalization of the benzene ring, typically starting from pre-substituted benzoic acid derivatives.
Chlorination Strategies
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Chlorination | Cl₂, dibenzoyl peroxide, 70°C | 78% | 95% |
| Esterification | Oxalyl chloride, MeOH, DMF | 88% | 99.4% |
Physical and Chemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 g/L at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies under ambient conditions indicate no decomposition over 6 months when stored in sealed containers at room temperature .
Applications in Pharmaceutical Chemistry
Role in Drug Design
Benzoic acid derivatives are pivotal in medicinal chemistry due to their bioavailability and ease of functionalization. In a study of MDM2 inhibitors, carboxylic acid-containing compounds demonstrated potent antitumor activity by stabilizing p53 . The chloro and methoxycarbonyl groups in 4-chloro-3-(methoxycarbonyl)benzoic acid could enhance binding affinity to hydrophobic protein pockets while improving metabolic stability .
Case Study: Anticancer Agents
Compound 60 from MDM2 inhibitor research shares structural motifs with 4-chloro-3-(methoxycarbonyl)benzoic acid, including a benzoic acid core and electron-withdrawing substituents . This compound achieved 100% tumor regression in murine models, underscoring the therapeutic potential of strategically substituted benzoic acids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume